molecular formula C16H10N2O2 B2428863 4-[(1,3-Dioxoisoindol-2-yl)methyl]benzonitrile CAS No. 15996-74-4

4-[(1,3-Dioxoisoindol-2-yl)methyl]benzonitrile

Cat. No. B2428863
M. Wt: 262.268
InChI Key: PAKQBGKIYWXTMG-UHFFFAOYSA-N
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Patent
US04536391

Procedure details

To a suspension of 37 g (0.2 mol) of potassium phthalimide in 200 ml of DMF was added 50 ml of a solution of 19.6 g (0.1 mol) of α-bromo-p-tolunitrile in DMF at room temperature in argon atmosphere. The reaction mixture was stirred at 90° C. for 3 hours, then cooled to room temperature and poured into 400 ml of ice-water, followed by extraction with benzene-ether (1:1). The organic layer was washed with saturated aqueous solution of sodium chloride, dried over Na2SO4 and concentrated, giving 24.9 g (yield 95%) of 4-phthalimidomethylbenzonitrile.
Quantity
37 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
19.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[NH:5][C:4](=[O:6])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[K].Br[CH2:14][C:15]1[CH:20]=[CH:19][C:18]([C:21]#[N:22])=[CH:17][CH:16]=1>CN(C=O)C>[C:1]1(=[O:11])[N:5]([CH2:14][C:15]2[CH:20]=[CH:19][C:18]([C:21]#[N:22])=[CH:17][CH:16]=2)[C:4](=[O:6])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12 |f:0.1,^1:11|

Inputs

Step One
Name
Quantity
37 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
solution
Quantity
50 mL
Type
reactant
Smiles
Name
Quantity
19.6 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)C#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
ice water
Quantity
400 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 90° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with benzene-ether (1:1)
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(C=2C(C(N1CC1=CC=C(C#N)C=C1)=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 24.9 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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